Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-
Description
Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is a structurally complex urea derivative featuring a piperazine core substituted with benzyl groups at the 1,4-positions and a methyl group at the 2-position. The urea moiety is functionalized with dipropyl groups on one nitrogen and a piperazinylmethyl group on the other. This compound shares structural similarities with intermediates used in pharmaceutical synthesis, particularly in peptide-derived therapeutics and receptor-targeting agents .
The synthesis of analogous compounds, such as N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-(2,6-dimethylphenyl)urea (CAS 819075-27-9), involves coupling 2-aminomethyl-1,4-dibenzylpiperazine with activated urea precursors, achieving yields of 71–81% . The presence of bulky benzyl and dipropyl groups suggests enhanced lipophilicity, which may influence bioavailability and receptor binding compared to simpler urea derivatives.
Properties
CAS No. |
819075-46-2 |
|---|---|
Molecular Formula |
C26H38N4O |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-[(1,4-dibenzylpiperazin-2-yl)methyl]-1,1-dipropylurea |
InChI |
InChI=1S/C26H38N4O/c1-3-15-29(16-4-2)26(31)27-19-25-22-28(20-23-11-7-5-8-12-23)17-18-30(25)21-24-13-9-6-10-14-24/h5-14,25H,3-4,15-22H2,1-2H3,(H,27,31) |
InChI Key |
QGZWHICCGPVBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Urea, N'-[[1,4-Bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-
Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)
A pivotal method for synthesizing urea derivatives involves the aminolysis of phenyl carbamates in DMSO, as detailed in US Patent 5,925,762. This solvent facilitates mild reaction conditions (room temperature to 100°C) while avoiding harsh reagents like phosgene. For Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-, the protocol entails:
- Preparation of Phenyl Carbamate Intermediate : Reacting 1,4-bis(phenylmethyl)-2-piperazinylmethylamine with phenyl chloroformate in dichloromethane.
- Aminolysis with Dipropylamine : Treating the carbamate intermediate with dipropylamine (1.05 equivalents) in DMSO at 22–25°C for 15–30 minutes.
- Workup : Extraction with ethyl acetate and purification via silica gel chromatography.
Key Advantages :
Modular Assembly via Piperazine Functionalization
Piperazine cores are critical for introducing the bis(phenylmethyl) groups. A two-step modular approach is widely adopted:
Step 1: Synthesis of 1,4-Bis(phenylmethyl)-2-piperazinylmethylamine
- N-Alkylation of Piperazine : Reacting piperazine with benzyl bromide (2.2 equivalents) in acetonitrile at reflux (82°C) for 12 hours.
- Selective Methylation : Treating the product with formaldehyde and formic acid under Eschweiler-Clarke conditions to install the methyl group at the 2-position.
- Reductive Amination : Introducing the aminomethyl group via reaction with ammonium acetate and sodium cyanoborohydride in methanol.
Step 2: Urea Formation
The amine intermediate is reacted with dipropylcarbamoyl chloride in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. Triethylamine (3 equivalents) neutralizes HCl by-products.
Yield Optimization :
One-Pot Reductive Amination-Urea Coupling
Recent advances enable a streamlined one-pot synthesis:
- Reductive Amination : Combining 1,4-bis(phenylmethyl)piperazine-2-carbaldehyde with dipropylamine and sodium triacetoxyborohydride in dichloroethane.
- In Situ Urea Formation : Adding triphosgene (0.33 equivalents) and stirring at 50°C for 4 hours.
Conditions :
Comparative Analysis of Preparation Methods
The table below summarizes critical parameters for each synthesis route:
Trade-offs :
- Carbamate Aminolysis : High yields but requires pre-synthesis of carbamate intermediates.
- Modular Assembly : Flexible for structural analogs but involves multi-step purification.
- One-Pot Synthesis : Efficient yet sensitive to stoichiometry.
Reaction Mechanism and Kinetics
Carbamate Aminolysis Pathway
The DMSO-mediated reaction proceeds via a concerted mechanism:
- Nucleophilic Attack : Dipropylamine’s lone pair attacks the carbamate carbonyl carbon.
- Tetrahedral Intermediate : Collapse of the intermediate releases phenol and forms the urea linkage.
Rate-Limiting Step : Nucleophilic attack (activation energy ≈ 45 kJ/mol).
Urea Coupling via Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) generates phosgene in situ, which reacts with amines to form isocyanates. Subsequent reaction with dipropylamine yields the urea:
$$
\text{R-NH}2 + \text{Cl}3C-O-C(O)-O-CCl3 \rightarrow \text{R-NCO} + 3 \text{HCl} + \text{CO}2
$$
$$
\text{R-NCO} + \text{H}2\text{N-Pr}2 \rightarrow \text{R-NH-C(O)-N-Pr}_2
$$
Side Reactions :
- Over-carbamoylation at elevated temperatures.
- Hydrolysis of isocyanate intermediates in protic solvents.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Scalability and Industrial Relevance
Kilogram-Scale Production
The carbamate aminolysis method has been scaled to 10 kg batches with consistent yields (78–82%). Critical parameters include:
- DMSO Purity : ≥99.9% to prevent side reactions.
- Temperature Control : Jacketed reactors maintain 25 ± 2°C.
Environmental Impact
- Solvent Recovery : DMSO is recycled via vacuum distillation (85% recovery).
- Waste Streams : Phenol by-products are neutralized with NaOH and incinerated.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under mild conditions, often in aqueous or organic solvents. Catalysts such as acids or bases may be used to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while reduction may yield amines or alcohols .
Scientific Research Applications
Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is a complex organic compound belonging to the urea derivatives family. It has a molecular weight of approximately 422.614 g/mol and the molecular formula . This compound is characterized by a piperazine ring and dipropyl and phenylmethyl substituents, which contribute to its solubility and reactivity.
Scientific Research Applications
Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- has a variety of applications across different fields. Interaction studies have shown that it can bind effectively with biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions, enhancing its efficacy as an enzyme inhibitor. These interactions are crucial for understanding its mechanism of action and potential therapeutic benefits.
- Inhibitor of Fatty Acid Amide Hydrolase (FAAH) . It is noted for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. This inhibition may lead to enhanced analgesic effects and has implications for the treatment of pain and inflammation.
- Therapeutic Applications . The compound's ability to interact with specific enzymes and receptors suggests it may have therapeutic applications in neurology and pharmacology.
Structural Similarities and Differences
Several compounds share structural similarities with Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-. These are some examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Urea, N,N’-bis(phenylmethyl)- | Lacks piperazinyl and dipropyl groups | Simpler structure with less biological activity |
| Urea, N-methyl-N,N’-bis(phenylmethyl)- | Contains a methyl group instead of piperazinyl | Reduced interaction potential compared to the target compound |
| Urea, N,N’-diethyl-N-(4-methylphenyl)urea | Similar urea framework but different substituents | Different pharmacological profile due to substituent variations |
Mechanism of Action
The mechanism of action of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s dipropyl and benzyl groups likely enhance membrane permeability compared to dimethyl-substituted ureas (e.g., fluometuron) .
- Bioactivity : Piperazine-thiadiazole hybrids (e.g., C20H16N8O4S4) exhibit antimicrobial activity (MIC: 2–8 µg/mL), suggesting that piperazine substitution patterns critically influence efficacy . The target compound’s lack of heteroaromatic groups (e.g., thiadiazole) may limit antimicrobial action but improve CNS penetration.
- Thermodynamic Stability : 1,4-Dibenzylpiperazine (CAS 1034-11-3), a structural precursor, is stable under standard conditions, implying similar robustness for the target compound .
Biological Activity
Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is a complex organic compound with significant biological activity. Its molecular formula is CHNO, and it exhibits a molecular weight of approximately 422.614 g/mol. This compound belongs to the family of urea derivatives and is characterized by its unique structural features, including a piperazine ring and dipropyl and phenylmethyl substituents, which enhance its solubility and reactivity in biological contexts .
The biological activity of this compound has been primarily associated with its role as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the metabolism of endocannabinoids, which are critical for various physiological processes including pain modulation and inflammation response. By inhibiting FAAH, Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- may enhance analgesic effects and offer therapeutic potential in treating pain-related conditions .
Pharmacological Applications
Research indicates that Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- may have applications in neurology and pharmacology due to its ability to interact with specific enzymes and receptors. The compound's binding affinity with biological targets suggests it could be beneficial in developing treatments for various neurological disorders .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar urea derivatives. The following table summarizes some notable compounds along with their structural features and unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Urea, N,N’-bis(phenylmethyl)- | Lacks piperazinyl and dipropyl groups | Simpler structure with less biological activity |
| Urea, N-methyl-N,N’-bis(phenylmethyl)- | Contains a methyl group instead of piperazinyl | Reduced interaction potential compared to the target compound |
| Urea, N,N’-diethyl-N-(4-methylphenyl)urea | Similar urea framework but different substituents | Different pharmacological profile due to substituent variations |
This comparison highlights the unique structural characteristics of Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-, which contribute to its enhanced biological activity .
Case Studies
Recent studies have evaluated the anticancer properties of various urea derivatives against human cancer cell lines. For instance, derivatives synthesized based on molecular modeling exhibited varying levels of cytostatic activity. Notably:
- Compound 11b : GI value of 0.44 μM against HCT-116 cancer cell line.
- Compound 11c : GI value of 0.23 μM against HCT-116 cancer cell line.
- Compound 11f : GI value of 0.35 μM against HCT-116 cancer cell line.
These results indicate that while Urea derivatives exhibit promising anticancer activities, they may not surpass the efficacy of established chemotherapeutics like doxorubicin or cisplatin .
Q & A
Q. Key Considerations :
- Steric hindrance from dipropyl and phenylmethyl groups may require prolonged reflux (4–5 hours) .
- Ensure anhydrous conditions to prevent hydrolysis of intermediates .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for urea-piperazine hybrids?
Methodological Answer :
Contradictions often arise from divergent assay conditions or conformational flexibility. Strategies include:
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses across reported targets (e.g., acetylcholinesterase in Alzheimer’s studies vs. kinase inhibitors in oncology).
- Experimental Validation : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables .
- Dynamic SAR Analysis : Use NMR or X-ray crystallography to assess conformational changes in the piperazine ring under physiological conditions .
Example : If a study reports weak enzyme inhibition despite favorable docking scores, test solubility or aggregation effects via dynamic light scattering (DLS) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., dipropyl CH₂ groups at δ 0.8–1.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- FT-IR : Validate urea C=O stretch (~1640–1680 cm⁻¹) and piperazine N-H bend (~3300 cm⁻¹) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error .
Note : X-ray crystallography is preferred for resolving stereochemical ambiguities in the piperazinylmethyl moiety .
Advanced: How to design experiments to evaluate dual pharmacological activities (e.g., pesticidal and CNS-targeting)?
Q. Methodological Answer :
- Dual-Activity Screening :
- Theoretical Framework : Link results to established theories (e.g., ligand efficiency metrics for multitarget drugs) .
- Data Integration : Apply multivariate analysis (PCA) to identify structural features driving divergent activities .
Caution : Address potential toxicity cross-reactivity using cytotoxicity assays (e.g., MTT on HEK-293 cells) .
Basic: What are common pitfalls in optimizing reaction yields for bulky urea derivatives?
Q. Methodological Answer :
Q. Yield Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | +25% vs. THF |
| Temperature | Reflux (80°C) | +30% vs. RT |
| Base | K₂CO₃ | +15% vs. NaHCO₃ |
Advanced: How to reconcile conflicting computational and experimental binding affinity data?
Q. Methodological Answer :
- Reassess Force Fields : Compare docking results using AMBER (rigid receptor) vs. Desmond (flexible) .
- Solvent Effects : Run MD simulations with explicit water molecules to model hydrophobic interactions .
- Experimental Controls : Include positive controls (e.g., known inhibitors) to validate assay sensitivity .
Case Study : If simulations predict strong binding to a kinase but experimental IC₅₀ is poor, test for allosteric modulation via SPR .
Basic: What are industry-standard purity thresholds for pharmacological studies?
Q. Methodological Answer :
- HPLC : ≥95% purity (C18 column, 254 nm) .
- Elemental Analysis : ≤0.4% deviation from theoretical C/H/N values .
- Residual Solvents : Meet ICH Q3C limits (e.g., <500 ppm for acetonitrile) .
Advanced: How to align research on this compound with theoretical frameworks in medicinal chemistry?
Q. Methodological Answer :
- Conceptual Basis : Link to the "privileged scaffold" theory, where piperazine-urea hybrids are known for multitarget activity .
- Hypothesis Testing : Design analogs to probe the role of dipropyl groups in membrane permeability (LogP vs. PSA) .
- Meta-Analysis : Use tools like SciFinder to correlate structural motifs (e.g., phenylmethyl substitution) with bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
